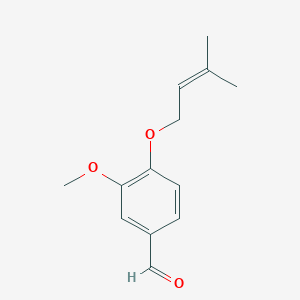

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

Description

Properties

IUPAC Name |

3-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-6,8-9H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQTZLDJBOCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468885 | |

| Record name | 3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39953-41-8 | |

| Record name | 3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3-Methoxy-4-Hydroxybenzaldehyde

The primary and most documented synthetic route to 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with 3-methylbut-2-en-1-yl bromide (also known as prenyl bromide). This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and in an aprotic polar solvent like dimethylformamide (DMF).

- Reaction conditions:

- Base: Potassium carbonate

- Solvent: Dimethylformamide (DMF)

- Temperature: Elevated temperatures (often 60–80 °C)

- Time: Several hours until completion

This method exploits the nucleophilic substitution of the phenolic hydroxyl group by the alkyl bromide, forming the ether linkage characteristic of the target compound.

Mechanistic Overview

- The phenolic oxygen of 3-methoxy-4-hydroxybenzaldehyde is deprotonated by the base to form a phenolate ion.

- The phenolate ion then attacks the electrophilic carbon of the 3-methylbut-2-en-1-yl bromide in an SN2 reaction, displacing bromide and forming the ether bond.

- The aldehyde group remains intact throughout this process, allowing for further functionalization if desired.

Purification

Post-reaction, the crude mixture is typically purified by:

- Liquid-liquid extraction to remove inorganic salts and unreacted starting materials.

- Chromatographic techniques such as silica gel column chromatography using mixtures of ethyl acetate and n-hexane as eluents.

- Recrystallization may be employed to enhance purity.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale (Inferred) |

|---|---|---|

| Starting Material | 3-Methoxy-4-hydroxybenzaldehyde | Same |

| Alkylating Agent | 3-Methylbut-2-en-1-yl bromide | Same |

| Base | Potassium carbonate | Potassium carbonate or alternative bases |

| Solvent | Dimethylformamide (DMF) | DMF or other aprotic solvents with recycling |

| Temperature | 60–80 °C | Controlled, possibly optimized for scale |

| Reaction Time | Several hours | Optimized for throughput |

| Purification | Silica gel chromatography, recrystallization | Crystallization, chromatography, solvent extraction |

| Yield | Moderate to high (typically >70%) | Optimized for maximum yield |

Related Synthetic Insights

In related compounds such as 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (without the methoxy group), synthesis involves similar alkylation of dihydroxybenzaldehyde derivatives, sometimes with sodium hydride as the base in DMF at room temperature, followed by reduction and further etherification steps to achieve multi-substituted products. This underscores the versatility of alkylation strategies in synthesizing prenylated benzaldehyde derivatives.

The use of sodium hydride (NaH) as a strong base can be an alternative to potassium carbonate, particularly for deprotonating phenols with higher acidity or in cases where stronger bases are required for complete conversion.

Summary of Key Research Findings

The alkylation of 3-methoxy-4-hydroxybenzaldehyde with 3-methylbut-2-en-1-yl bromide in the presence of potassium carbonate in DMF is the most established method for preparing this compound.

Reaction optimization focuses on temperature control to balance reaction rate and selectivity, avoiding side reactions such as over-alkylation or aldehyde group modification.

Purification by silica gel chromatography using ethyl acetate/n-hexane mixtures yields high-purity product suitable for further chemical or biological studies.

Industrial scale-up would involve adaptations to maintain reaction efficiency, product purity, and environmental considerations, although specific industrial protocols remain unpublished.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products Formed

Oxidation: 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzoic acid.

Reduction: 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation: Converting the aldehyde group to a carboxylic acid.

- Reduction: Transforming the aldehyde to a primary alcohol.

- Substitution: Replacing the methoxy group with other functional groups through nucleophilic aromatic substitution.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate | 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzoic acid |

| Reduction | Sodium borohydride | 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzyl alcohol |

| Substitution | Sodium ethoxide | Various substituted benzaldehyde derivatives |

Biology

Research indicates that 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown its effectiveness against certain bacterial strains.

- Antioxidant Activity: The compound may help in reducing oxidative stress by scavenging free radicals.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects . It may play a role in developing new drugs targeting various diseases due to its ability to modulate biological pathways related to oxidative stress and microbial growth inhibition.

Industry

Due to its aromatic properties, this compound is utilized in the production of:

- Fragrances: Its pleasant scent makes it suitable for use in perfumes and scented products.

- Flavoring Agents: It can enhance the flavor profile of food products.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Properties

Another research focused on the antioxidant capacity of this compound using DPPH (2,2-diphenylpicrylhydrazyl) radical scavenging assays. The findings revealed that it effectively scavenged free radicals, indicating its potential use in formulations aimed at combating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The compound may exert its effects by modulating oxidative stress pathways, inhibiting microbial growth, or interacting with specific molecular targets involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy/Ether Groups

3,4-Bis((3-methylbut-2-en-1-yl)oxy)benzaldehyde (Compound 8)

- Structure : Differs by replacing the methoxy group with a second prenyl ether at the 3-position.

- Demonstrated melanogenesis inhibition in preliminary studies, suggesting utility in cosmetic applications .

- Synthesis: Higher steric hindrance reduces yield (45%) compared to mono-substituted analogs .

3-Methoxy-4-[(4-methoxybenzyl)oxy]benzaldehyde (Compound 5)

- Structure : Replaces the prenyl group with a para-methoxybenzyl (PMB) ether.

- Properties : The PMB group introduces aromaticity and electron-donating effects, altering UV absorption profiles. Used in synthesizing curcumin analogs via condensation with pyrimidines .

- Reactivity : The benzyl ether is more stable under acidic conditions compared to the labile prenyl ether .

3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

- Structure : Substitutes prenyl with a propargyl (prop-2-yn-1-yl) group.

- Properties : The alkynyl moiety enables click chemistry applications (e.g., Huisgen cycloaddition). Used in synthesizing neuroprotective dihydropyridine derivatives .

- Stability : Propargyl groups may confer oxidative instability compared to prenyl .

Alkoxy Chain Modifications

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0)

- Structure : Extends the alkoxy chain with a methoxypropyl group.

- Properties : Enhanced water solubility due to the polar ether linkage, making it suitable for food flavoring applications .

- Market Use : Widely employed as a flavoring agent, contrasting with the prenyl analog’s niche in fragrance and medicinal chemistry .

3-Ethoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (CAS 909853-98-1)

Functional Group Additions

(E)-1-(2-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-3-phenylprop-2-en-1-one

- Structure: Extends the benzaldehyde to a chalcone via condensation with acetophenone.

- Properties : Conjugated system enhances UV absorption (λmax ~350 nm), useful in antioxidant studies. Demonstrated superior free-radical scavenging compared to the aldehyde precursor .

- Applications: Potential use in photoprotective cosmetics .

3-Methoxy-4-[2-(4-methylpiperidin-1-yl)-ethoxy]-benzaldehyde

Comparative Data Table

Research Findings and Implications

- Biological Activity: Prenyl-containing analogs (e.g., target compound, compound 8) show promise in melanogenesis inhibition and fragrance applications, whereas propargyl and piperidine derivatives are prioritized in drug discovery .

- Synthetic Efficiency : Prenyl ethers require optimized conditions (e.g., NaH/DMF, 75 min) to avoid side reactions, while benzyl or PMB ethers offer better stability .

- Market Trends : Methoxypropoxy derivatives dominate flavoring markets, whereas prenyl analogs remain specialized due to higher production costs .

Biological Activity

3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (CAS No. 39953-41-8) is an organic compound characterized by a methoxy group and a 3-methylbut-2-en-1-yl ether substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and experimental findings.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- IUPAC Name : 3-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessing the antimicrobial efficacy of various compounds found that derivatives similar to this compound showed inhibition against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity (Inhibition Zone) |

|---|---|

| Staphylococcus aureus | >10 mm |

| Escherichia coli | >10 mm |

| Candida albicans | >10 mm |

The compound's mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways, although specific pathways remain to be elucidated further .

2. Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of a compound to donate electrons or hydrogen atoms to free radicals.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25.0 |

| ABTS Scavenging | 30.5 |

These results suggest that the compound can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress-related diseases .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several compounds, including derivatives of this compound, on P-388 cancer cells. The results indicated that this compound exhibited an IC50 value of approximately 0.63 µg/mL, suggesting potent cytotoxic activity against cancer cell lines.

Case Study 2: Antiplasmodial Activity

In another investigation focusing on antiplasmodial activity, the same compound demonstrated moderate efficacy with an IC50 value of 4.28 µg/mL against Plasmodium falciparum, indicating its potential as a lead compound in antimalarial drug development .

The exact mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with cellular proteins and enzymes, modulating oxidative stress pathways and inhibiting microbial growth through enzyme inhibition or membrane disruption .

Q & A

Q. Q1. What are the established synthetic routes for 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via Williamson etherification, where 3-methoxy-4-hydroxybenzaldehyde reacts with 3-methylbut-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in acetone). Yield optimization requires precise control of temperature (40–60°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 aldehyde to alkylating agent). Impurities such as unreacted starting materials or over-alkylated byproducts are common; purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

A2. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the structure:

- ¹H NMR : A singlet at δ 9.8–10.2 ppm (aldehyde proton), methoxy group (δ ~3.8 ppm), and olefinic protons from the 3-methylbut-2-en-1-yl moiety (δ 5.2–5.6 ppm, multiplet) .

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).

Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z ≈ 220.2 (C₁₃H₁₆O₃) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

A3. Discrepancies often arise from variations in derivative functionalization (e.g., chalcone vs. Schiff base derivatives) or assay protocols. For example, antimicrobial activity may depend on substituent electronegativity and steric effects. To validate

Q. Q4. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

A4. Crystallization difficulties stem from the compound’s flexible aldehyde and allyloxy groups. Recommended approaches:

Q. Q5. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

A5. Stability studies should include:

- Accelerated degradation tests : Expose the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours.

- Analytical monitoring : HPLC with a C18 column (UV detection at 254 nm) tracks degradation products (e.g., hydrolyzed aldehyde or oxidized quinones).

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Methodological Guidance

Q. Q6. What chromatographic methods are optimal for separating enantiomers or diastereomers of derivatives?

A6. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol 90:10) achieves baseline separation. For diastereomers, reverse-phase HPLC (C18, methanol/water 70:30) is effective. Validate purity (>98%) via peak integration and spiking experiments .

Q. Q7. How should researchers address discrepancies in melting point or solubility data across literature sources?

A7. Variations often result from polymorphic forms or impurities. Standardize measurements by:

Q. Q8. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

A8. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) further refine reactivity profiles .

Data Interpretation and Validation

Q. Q9. How can researchers validate the compound’s role as a precursor in polymer synthesis?

A9. Confirm its incorporation into polymers (e.g., polyazomethines) via:

Q. Q10. What are the best practices for reconciling conflicting toxicity data in early-stage pharmacological studies?

A10. Standardize assays using OECD guidelines (e.g., OECD 423 for acute toxicity). Cross-validate with in vitro cytotoxicity (MTT assay on HepG2 cells) and in vivo models (zebrafish LC₅₀). Address batch-to-batch variability via QC protocols (HPLC, elemental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.